2-(2-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)isoindoline-1,3-dione
Description
Introduction and Historical Context
Discovery and Developmental Evolution
The synthesis of 2-(2-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)isoindoline-1,3-dione was first reported in 2019 as part of a broader effort to explore phthalimide derivatives for therapeutic applications. The compound emerged from a reaction sequence involving pyrazolylphthalimide precursors and reagents designed to introduce the piperidine-methyl-pyrazole side chain. Key synthetic steps included:
- Condensation Reactions : Coupling of isoindoline-1,3-dione with a pyrazole-containing intermediate.
- Nucleophilic Substitution : Introduction of the piperidine moiety via alkylation or amidation reactions.
The developmental trajectory of this compound aligns with trends in fragment-based drug design, where modular assembly of pharmacophoric units aims to enhance target selectivity and bioavailability. Early structural optimizations focused on balancing lipophilicity (governed by the phthalimide core) and hydrogen-bonding capacity (from the pyrazole and piperidine groups).
Table 1: Key Physicochemical Properties of the Compound
Structural Significance in Medicinal Chemistry
The compound’s architecture combines three critical elements:
- Phthalimide Core : Known for its role in DNA intercalation and topoisomerase inhibition, the isoindoline-1,3-dione moiety contributes to planar rigidity, facilitating interactions with hydrophobic enzyme pockets.
- Piperidine Spacer : The piperidine ring introduces conformational flexibility, enabling the molecule to adopt binding poses compatible with diverse biological targets. Its methylation at the 4-position further modulates steric and electronic properties.
- Pyrazole Substituent : The 1H-pyrazol-1-ylmethyl group enhances hydrogen-bonding potential and participates in π-π stacking interactions, critical for affinity toward kinases and microbial enzymes.
Structure-activity relationship (SAR) studies highlight the necessity of the 3-aminopyrazolone fragment within the phthalimide scaffold for optimal antimicrobial and antitumor activity. Comparative analyses with simpler phthalimide analogues (e.g., 2-(4-fluorophenyl)isoindoline-1,3-dione) demonstrate that the pyrazole-piperidine extension significantly improves potency against Gram-negative bacteria and HepG-2 liver cancer cells.
Position within Contemporary Research Frameworks
Recent investigations have positioned this compound within two primary domains:
- Antimicrobial Therapeutics : Screening against Escherichia coli and Staphylococcus aureus revealed inhibitory effects linked to DNA gyrase B binding, a mechanism validated via enzymatic assays and molecular docking. The compound’s dual activity against bacterial and fungal strains (e.g., Candida albicans) underscores its broad-spectrum potential.
- Anticancer Drug Development : In vitro testing against HepG-2 cells demonstrated dose-dependent cytotoxicity, with IC$$_{50}$$ values comparable to vinblastine, a reference chemotherapeutic agent. Mechanistic studies implicate vascular endothelial growth factor receptor-2 (VEGFR-2) inhibition as a contributing factor, suggesting antiangiogenic properties.
Table 2: Summary of Biological Activities
Computational modeling further supports its drug-likeness, with favorable scores for Lipinski’s Rule of Five and low predicted toxicity risks. These attributes align with current priorities in rational drug design, emphasizing multitarget engagement and synthetic accessibility.
Properties
IUPAC Name |
2-[2-oxo-2-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]ethyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c24-17(13-23-18(25)15-4-1-2-5-16(15)19(23)26)21-10-6-14(7-11-21)12-22-9-3-8-20-22/h1-5,8-9,14H,6-7,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOPVLPXIZGVOTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=CC=N2)C(=O)CN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)isoindoline-1,3-dione typically involves multi-step organic synthesis One common method starts with the preparation of the piperidine derivative, which is then functionalized with a pyrazole moiety
Preparation of Piperidine Derivative: The piperidine ring is often synthesized via cyclization reactions involving appropriate amine precursors.
Functionalization with Pyrazole: The piperidine derivative is then reacted with pyrazole, typically using a nucleophilic substitution reaction.
Introduction of Isoindoline-1,3-dione: The final step involves the reaction of the intermediate with phthalic anhydride or its derivatives under controlled conditions to form the isoindoline-1,3-dione moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the isoindoline-1,3-dione moiety, potentially converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry
Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(2-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)isoindoline-1,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole and piperidine rings can bind to active sites, inhibiting enzyme activity or modulating receptor function. The isoindoline-1,3-dione moiety can participate in hydrogen bonding and van der Waals interactions, stabilizing the compound’s binding to its targets.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison with Analogs
Physicochemical Properties
- Melting points : Piperidine derivatives in (e.g., 7i: 60–62°C) and (9l: 89–91°C) suggest that substituents significantly influence melting behavior . The pyrazole group may lower melting points due to reduced symmetry.
- Solubility : The oxoethyl spacer and polar pyrazole group could improve aqueous solubility compared to halogenated analogs like 9l .
Biological Activity
The compound 2-(2-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)isoindoline-1,3-dione is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activity. This article delves into the biological properties of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Structure
The compound features a unique arrangement of functional groups, including a pyrazole moiety, a piperidine ring, and an isoindoline core. The structural formula can be represented as follows:
Physical Properties
Key physical properties of the compound include:
| Property | Value |
|---|---|
| Molecular Weight | 356.48 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
Antitumor Activity
Research indicates that pyrazole derivatives, including those related to our compound, exhibit significant antitumor properties. They have shown inhibitory activity against various cancer-related targets such as BRAF(V600E) and EGFR . A study highlighted that modifications in the pyrazole structure can enhance its efficacy against cancer cell lines, suggesting a promising avenue for developing new anticancer agents.
Anti-inflammatory Effects
The compound's potential anti-inflammatory activity has been investigated, particularly in the context of chronic inflammatory diseases. Pyrazole derivatives have been shown to inhibit pro-inflammatory cytokines and pathways involved in inflammation . This suggests that our compound may possess similar effects, warranting further exploration.
Antimicrobial Properties
The antimicrobial activity of pyrazole derivatives has also been documented. Studies have demonstrated that certain derivatives exhibit potent antibacterial and antifungal activities against various pathogens . Given the structural similarities, it is plausible that our compound could exhibit comparable antimicrobial effects.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds. In the case of pyrazole derivatives:
- Substituents on the Pyrazole Ring : Variations in substituents can significantly influence biological activity. For example, methyl or halogen substitutions have been linked to enhanced potency against specific targets.
- Piperidine Modifications : The presence of a piperidine ring is essential for maintaining biological activity, as it contributes to the overall binding affinity to target proteins.
Case Study 1: Anticancer Activity
A recent study evaluated a series of pyrazole derivatives similar to our compound against various cancer cell lines. The findings indicated that compounds with specific substitutions on the pyrazole ring exhibited IC50 values in the low micromolar range against breast and lung cancer cells . This emphasizes the importance of structural modifications in enhancing anticancer efficacy.
Case Study 2: Anti-inflammatory Effects
In another investigation, a derivative closely related to our compound was tested for its anti-inflammatory properties in vitro. Results showed a significant reduction in TNF-alpha production in activated macrophages, suggesting that compounds with similar structures may serve as effective anti-inflammatory agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
